![molecular formula C21H26N6 B6457095 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549022-14-0](/img/structure/B6457095.png)
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H26N6 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.22189485 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H26N4 |
CAS Number | 2549053-26-9 |
This compound features a complex arrangement of functional groups, including a pyrimidine core and piperazine moiety, which suggest diverse interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, potentially due to its ability to disrupt cellular processes through enzyme inhibition or receptor modulation.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
3. Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in metabolic processes. For example, it has been shown to inhibit kinases such as PfGSK3 and PfPK6, which are crucial in the regulation of cellular functions related to growth and metabolism. The measured IC50 values for these interactions suggest potent inhibitory effects, making it a candidate for further development in therapeutic applications against diseases like malaria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation: The presence of the piperazine ring allows for specific interactions with enzyme active sites, leading to inhibition or alteration of enzyme activity.
- Receptor Interaction: The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular responses.
- Cellular Signaling Pathways: By affecting key signaling pathways, this compound can modulate processes such as apoptosis, proliferation, and differentiation in target cells.
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- In Vitro Studies on Cancer Cell Lines: A study published in PMC showed that the compound significantly reduced viability in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .
- Antimicrobial Testing: Another investigation revealed that the compound exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound likely involves nucleophilic substitution between a brominated pyridine intermediate and a piperazine-modified pyrimidine precursor. Key steps include:
- Bromination : Use Br₂ in acetic acid to introduce a bromine atom at the pyridine C2 position .
- Piperazine coupling : React the brominated intermediate with a pre-synthesized 6-tert-butyl-2-cyclopropylpyrimidin-4-yl piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Optimization : Adjust reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for piperazine:pyridine) to maximize yield (>75%) and minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, particularly the piperazine linkage and substituent positions (e.g., tert-butyl and cyclopropyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₆) and isotopic patterns.
- X-ray Crystallography : Resolves steric effects of the tert-butyl and cyclopropyl groups on the pyrimidine ring .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Intermediate Research Questions
Q. How do steric and electronic properties of the tert-butyl and cyclopropyl substituents influence the compound’s reactivity in downstream functionalization?
- Steric effects : The tert-butyl group at pyrimidine C6 hinders nucleophilic attack at adjacent positions, directing reactions to the pyridine ring.
- Electronic effects : The electron-withdrawing cyclopropyl group at pyrimidine C2 enhances electrophilicity at pyridine C3, facilitating carbonitrile group participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Experimental validation : Compare reaction outcomes with analogs lacking these substituents (e.g., methyl or hydrogen replacements) .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational predictions?
- Dose-response reassessment : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that may skew results .
- Solubility correction : Account for DMSO solvent effects by measuring compound solubility in assay buffers via nephelometry .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate the compound’s binding mode to kinase targets (e.g., EGFR or ALK)?
- DFT optimization : Calculate ground-state geometries and electrostatic potential maps to identify reactive pharmacophores (e.g., pyridine-3-carbonitrile as a hydrogen bond acceptor) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., EGFR L858R) should show strong van der Waals contacts with the cyclopropyl group .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with IC₅₀ values from kinase inhibition assays .
Q. What methodologies address regioselectivity challenges in modifying the pyridine or pyrimidine rings without destabilizing the piperazine linker?
- Protecting group strategy : Temporarily block the piperazine nitrogen with Boc groups during pyridine/pyrimidine functionalization .
- Microwave-assisted synthesis : Enhance regioselectivity in halogenation (e.g., N-bromosuccinimide for pyridine C4 bromination) by reducing side reactions .
- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and abort if undesired intermediates form .
Data-Driven Research Questions
Q. How can SAR studies leverage structural analogs to improve target selectivity?
- Analog library construction : Synthesize derivatives with variations in:
- Pyrimidine substituents (e.g., 5-trifluoromethyl instead of tert-butyl) .
- Piperazine replacements (e.g., morpholine or thiomorpholine) .
- Activity cliffs : Identify analogs with >10-fold selectivity shifts using hierarchical clustering of IC₅₀ data .
- 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electrostatic fields driving selectivity .
Q. What experimental and computational approaches validate thermal stability for long-term storage?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (>200°C indicates stability for ambient storage) .
- Accelerated stability studies : Incubate at 40°C/75% RH for 6 months and monitor purity via HPLC .
- Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., piperazine ring cleavage) under stress conditions .
Q. Methodological Contradictions and Solutions
Q. How to reconcile discrepancies between crystallographic data and solution-phase NMR conformations?
- Variable temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and 50°C .
- ROESY experiments : Detect through-space interactions between piperazine protons and pyridine carbons to validate solution-state folding .
- DFT conformational sampling : Compare lowest-energy gas-phase and solvent-corrected (PCM model) structures with experimental data .
Properties
IUPAC Name |
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-21(2,3)17-13-18(25-19(24-17)15-6-7-15)26-9-11-27(12-10-26)20-16(14-22)5-4-8-23-20/h4-5,8,13,15H,6-7,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMXCGMDWVLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.